molecular formula C21H34N2O2 B15014484 N-hexyl-4-(octanoylamino)benzamide

N-hexyl-4-(octanoylamino)benzamide

Cat. No.: B15014484
M. Wt: 346.5 g/mol
InChI Key: LKZNJKJQADPGNC-UHFFFAOYSA-N
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Description

N-Hexyl-4-(octanoylamino)benzamide is a synthetic benzamide derivative characterized by a hexyl chain attached to the benzamide nitrogen and an octanoylamino group at the para position of the aromatic ring. Benzamides are a versatile class of compounds with applications ranging from pharmaceuticals (e.g., histone deacetylase inhibitors, kinase modulators) to industrial antioxidants. The hexyl and octanoyl substituents in this compound likely enhance lipophilicity, influencing its pharmacokinetic (PK) properties and target binding compared to simpler benzamide analogs .

Properties

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

N-hexyl-4-(octanoylamino)benzamide

InChI

InChI=1S/C21H34N2O2/c1-3-5-7-9-10-12-20(24)23-19-15-13-18(14-16-19)21(25)22-17-11-8-6-4-2/h13-16H,3-12,17H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

LKZNJKJQADPGNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-4-(octanoylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and short reaction times .

Industrial Production Methods

Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-4-(octanoylamino)benzamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-hexyl-4-(octanoylamino)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N-hexyl-4-(octanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Analysis

The structural uniqueness of N-hexyl-4-(octanoylamino)benzamide lies in its dual alkyl chains:

  • Octanoylamino group: An eight-carbon acyl chain that may stabilize interactions with hydrophobic protein pockets.

Key analogs for comparison :

N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB): Contains a hydroxamic acid group critical for HDAC inhibition and a phenylacetyl moiety .

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) : Features a chlorophenyl group and a hydroxamate for antioxidant activity .

Table 1: Structural Features
Compound Key Substituents Functional Groups
This compound Hexyl, octanoylamino Amide, alkyl chains
HPAPB Hydroxamic acid, phenylacetyl Hydroxamate, amide
Compound 8 4-Chlorophenyl, cyclohexane Hydroxamate, chlorophenyl
Compound 155 Purine, quinazolinone Amide, heterocycles

HDAC Inhibition Potential

HPAPB () is a hydroxamate-based HDAC inhibitor (HDACi) with IC50 values of 100–200 μM against HepG2 and A549 cells. The hydroxamic acid group chelates zinc in the HDAC active site, a feature absent in this compound. Without this group, the target compound is unlikely to inhibit HDAC but may interact with other targets (e.g., lipid-modifying enzymes) due to its long alkyl chains .

Antioxidant Activity

Compounds in , such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide, exhibit antioxidant properties via DPPH radical scavenging. While this compound lacks a hydroxamate group, its octanoylamino substituent could contribute to radical stabilization, though its activity is expected to be weaker compared to hydroxamate-containing analogs .

Pharmacokinetic and Toxicity Profiles

Pharmacokinetics

HPAPB exhibits a short half-life (t1/2 = 0.592 h) and follows a two-compartment model in rats. The hexyl and octanoyl groups in the target compound may prolong its half-life by increasing volume of distribution (Vd) and reducing clearance (CL), though experimental validation is needed .

Toxicity

HPAPB has an LD50 of 1.29 g/kg in mice, indicating lower acute toxicity than SAHA (LD50 = 0.77 g/kg).

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